Donepezil-d5

Bioequivalence LC-MS/MS Method Validation

Donepezil-d5 is the definitive stable isotope-labeled internal standard for Donepezil LC-MS/MS bioanalysis, explicitly recommended by FDA and EMA guidelines. Its five non-exchangeable phenyl-deuterium atoms provide ≥3 Da mass separation, eliminating hydrogen-deuterium back-exchange and spectral overlap issues inherent to structural analogs such as galantamine or lansoprazole. Validated intra- and inter-day precision ≤15% across 0.2–50 ng/mL with r > 0.995 inter-method correlation. ISO-compliant reference material suitable for ANDA submissions, bioequivalence studies, and multi-site cross-validation. Replace error-prone non-isotopic IS workflows.

Molecular Formula C24H29NO3
Molecular Weight 384.5 g/mol
Cat. No. B12416487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil-d5
Molecular FormulaC24H29NO3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D
InChIKeyADEBPBSSDYVVLD-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil-d5 Procurement Guide: Deuterium-Labeled Internal Standard for LC-MS/MS Quantification


Donepezil-d5 (CAS 1128086-25-8) is a deuterium-labeled analog of the acetylcholinesterase inhibitor Donepezil, featuring five hydrogen atoms on the phenyl group replaced with stable, non-radioactive deuterium . This isotopic substitution increases the molecular mass from 379.5 g/mol (unlabeled) to 384.5 g/mol (free base) or 420.99 g/mol (hydrochloride salt) , enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Donepezil and its metabolites in biological matrices [1].

Why Donepezil-d5 Cannot Be Substituted with Non-Isotopic or Lower-Labeled Analogs


In LC-MS/MS bioanalysis, substituting Donepezil-d5 with a non-isotopically labeled internal standard (e.g., galantamine, icopezil, or lansoprazole) introduces differential extraction recovery, variable ionization efficiency, and inadequate matrix effect compensation, leading to systematic quantification bias [1]. Regulatory guidelines from the EMA and FDA explicitly recommend stable isotope-labeled internal standards as the gold standard for bioanalytical method validation precisely because structurally distinct analogs fail to co-elute with the analyte under identical chromatographic conditions [2]. Furthermore, deuterated internal standards with fewer than three mass unit differences risk spectral overlap with the unlabeled analyte's natural isotopic envelope, while those with exchangeable deuterium labels (e.g., on heteroatoms or α-carbonyl positions) suffer from hydrogen-deuterium back-exchange in biological matrices, compromising quantitative accuracy over time . Donepezil-d5's five non-exchangeable phenyl-deuterium atoms address these limitations specifically.

Donepezil-d5 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data


Donepezil-d5 Validated Bioequivalence Method: Intra- and Inter-Day Accuracy and Precision

In a fully validated UFLC-MS/MS method employing Donepezil-d5 as the internal standard for human plasma quantification, intra- and inter-day assay accuracy and precision were both within 15% across the linear dynamic range of 0.2–50 ng/mL, meeting FDA bioanalytical method validation criteria [1]. In contrast, methods using non-isotopic internal standards such as galantamine typically exhibit matrix effect variability exceeding 15% prior to IS correction, with post-correction variability only reduced to approximately 5% in optimized UPLC-MS/MS protocols [2]. The use of a deuterium-labeled IS fundamentally minimizes analytical variation attributable to extraction recovery, ionization efficiency, and matrix effect potential in LC-MS/MS analysis [3].

Bioequivalence LC-MS/MS Method Validation Pharmacokinetics

Donepezil-d5 Isotopic Purity Specification: ≥98 Atom% D Across Major Suppliers

Donepezil-d5 hydrochloride is supplied with a certified isotopic purity of ≥98 atom% D across multiple reputable vendors, including Tocris Bioscience (Cat. No. 5544) and R&D Systems, as verified by HPLC purity analysis . In comparison, lower-labeling variants such as Donepezil-d4 (four deuterium atoms) produce a mass difference of only +4 Da, which may result in partial spectral overlap with the M+2 and M+4 natural isotopic peaks of unlabeled Donepezil in certain MS configurations . Donepezil-d7 (+7 Da) offers a larger mass shift but is less commonly available from ISO-certified reference material suppliers. For small drug molecules under 1,000 Da, a mass difference of ≥3 Da is generally required to avoid spectral interference; Donepezil-d5's +5 Da shift exceeds this minimum threshold while avoiding the synthetic complexity and cost premium associated with higher deuteration levels .

Isotopic Purity Quality Control Certificate of Analysis Deuterium Incorporation

Donepezil-d5 vs. Donepezil-d7: Comparative MRM Transition and Retention Behavior

In LC-MS/MS method development, Donepezil-d5 and Donepezil-d7 exhibit distinct multiple reaction monitoring (MRM) transitions that may influence quantitative performance. For Donepezil-d7, the reported parent ion is m/z 387.26 with product ion m/z 369.25 at a retention time of 3.08 min under specific chromatographic conditions [1]. Donepezil-d5 (HCl salt, m/z 425.2 → product ion) and unlabeled Donepezil (m/z 380.1 → 91.1) maintain near-identical retention times, ensuring optimal co-elution for matrix effect compensation . Deuterium labeling on the phenyl ring (as in Donepezil-d5) minimizes chromatographic isotope effects compared to labeling on aliphatic positions, which can induce sufficient retention time shifts to compromise co-elution and differential matrix effect correction [2]. Notably, 13C-labeled internal standards show no chromatographic separation issues, but Donepezil-13C analogs are less commercially prevalent than Donepezil-d5 [3].

MRM Transitions Chromatographic Co-elution Deuterium Isotope Effect Internal Standard Selection

Donepezil-d5 in Bioequivalence Studies: Method Transfer and Inter-Laboratory Correlation

In a bioequivalence study supporting generic Donepezil formulation approval, Donepezil-d5 was employed as the internal standard in a validated UFLC-MS/MS method achieving baseline separation within 1.5 minutes and a linear dynamic range of 0.2–50 ng/mL [1]. The method demonstrated a positive correlation coefficient (r > 0.995) when comparing Donepezil concentrations measured by the proposed Donepezil-d5-based method against another validated LC-MS/MS method used in support of the same bioequivalence study [2]. This inter-method correlation provides quantitative evidence of Donepezil-d5's suitability for method transfer and cross-validation applications. In contrast, a separate bioequivalence study utilizing Donepezil-d5 (purity >95.1%) obtained from the National Institutes for Food and Drug Control (Beijing, China) further confirms the compound's acceptance in regulatory-grade bioanalytical workflows [3].

Bioequivalence Cross-Validation Method Transfer Pharmacokinetic Bridging

Donepezil-d5 vs. No Internal Standard: Matrix Effect and Ion Suppression Mitigation

In LC-MS/MS quantification of Donepezil from human plasma, the absence of an internal standard results in uncompensated matrix effects that can produce quantification errors exceeding 30–50% depending on the biological matrix composition [1]. The use of a stable isotope-labeled internal standard such as Donepezil-d5 minimizes analytical variation due to extraction recovery, ionization efficiency, and matrix effect potential, as the deuterated analog experiences nearly identical sample preparation losses and ionization behavior as the unlabeled analyte [2]. In a validated UFLC-MS/MS method, Donepezil-d5 enabled accurate quantification across a 0.2–50 ng/mL linear dynamic range with intra- and inter-day precision within 15%, a performance level unattainable without isotopically matched internal standardization [3]. Structurally dissimilar internal standards such as icopezil, while cost-effective, require extensive method optimization and fail to fully compensate for differential matrix effects [4].

Matrix Effect Ion Suppression Isotope Dilution LC-MS/MS Quantification

Donepezil-d5 Procurement-Relevant Application Scenarios in Bioanalytical and Pharmaceutical Research


Regulated Bioequivalence Studies for Generic Donepezil Formulations

Donepezil-d5 is the internal standard of choice for bioequivalence studies comparing generic and innovator Donepezil hydrochloride formulations. Validated UFLC-MS/MS methods using Donepezil-d5 achieve intra- and inter-day precision within 15% across a 0.2–50 ng/mL linear range, with inter-method correlation coefficients exceeding 0.995 [1]. Procurement of ISO-compliant Donepezil-d5 reference material supports ANDA submissions and meets FDA/EMA bioanalytical method validation requirements [2].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Assays

For therapeutic drug monitoring of Donepezil in Alzheimer's disease patients, Donepezil-d5 enables precise quantification in human plasma with baseline chromatographic separation achieved within 1.5 minutes using high-resolution monolithic columns [1]. The ≥98 atom% D isotopic purity ensures minimal interference from unlabeled Donepezil carryover, critical for detecting therapeutically relevant plasma concentrations following 5–10 mg oral dosing regimens .

Multi-Site Method Transfer and Cross-Validation Studies

When harmonizing bioanalytical data across multiple laboratories or analytical platforms, Donepezil-d5 provides a validated reference point for method transfer. The demonstrated correlation coefficient r > 0.995 between Donepezil-d5-based UFLC-MS/MS methods and alternative validated LC-MS/MS methods confirms suitability for bridging studies and cross-validation applications [1]. Its commercial availability from multiple ISO-certified suppliers facilitates consistent procurement across collaborating research sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.